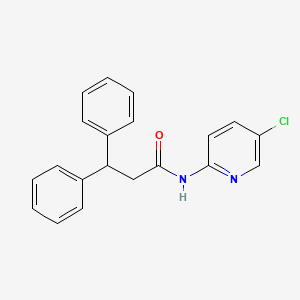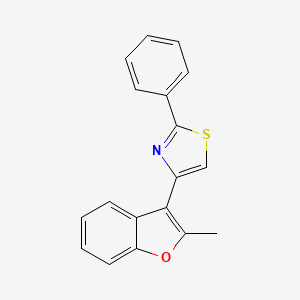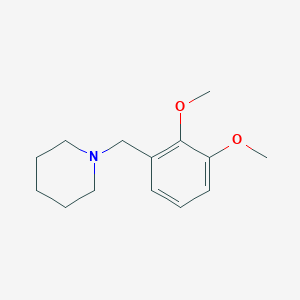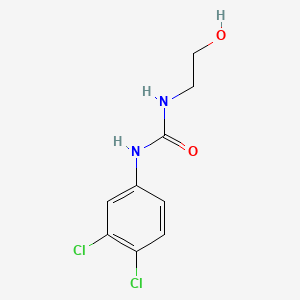![molecular formula C16H15IN2O2 B5818467 N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, also known as DIBO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DIBO is a highly reactive molecule that can be synthesized using different methods.
Scientific Research Applications
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been used in various scientific research applications, including as a cross-linking agent for proteins, as a fluorescent probe for imaging cells, and as a potential anticancer agent. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to selectively cross-link cysteine residues in proteins, which can be used to study protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been used as a fluorescent probe for imaging cells, as it can be easily incorporated into proteins and can be visualized using fluorescence microscopy. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has shown promising results as an anticancer agent, as it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to cross-link cysteine residues in proteins. This can lead to the formation of protein aggregates, which can trigger apoptosis in cells. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to inhibit the activity of certain enzymes, which can contribute to its anticancer effects.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and cross-link cysteine residues in proteins. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have antioxidant properties, which can be beneficial in certain disease states.
Advantages and Limitations for Lab Experiments
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide has several advantages for use in lab experiments, including its high reactivity and specificity for cysteine residues in proteins. However, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide is also highly reactive and can be difficult to handle, which can pose challenges in lab experiments. Additionally, N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide in scientific research. One potential application is as a cross-linking agent for studying protein-protein interactions. N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide could also be used as a fluorescent probe for imaging cells in vivo, which could have applications in studying disease states. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide and its potential as an anticancer agent.
Synthesis Methods
N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide can be synthesized using different methods, including the reaction of 4-iodobenzene-1-carboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base. This reaction leads to the formation of N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide, which can be purified using column chromatography. Other methods of synthesis have also been reported in the literature.
properties
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O2/c1-10-3-4-13(9-11(10)2)16(20)21-19-15(18)12-5-7-14(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMRUQFVJSOBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)




